molecular formula C13H18O6 B15161514 3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde CAS No. 864670-88-2

3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde

Cat. No.: B15161514
CAS No.: 864670-88-2
M. Wt: 270.28 g/mol
InChI Key: OLZZJBXTHHSJMI-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde is an organic compound with the molecular formula C11H14O4 It is a substituted benzaldehyde, characterized by the presence of methoxy and methoxyethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde typically involves a multi-step processThe reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including cytotoxicity against cancer cell lines.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy and methoxyethoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This combination of functional groups makes it a versatile compound for various synthetic and research purposes .

Properties

CAS No.

864670-88-2

Molecular Formula

C13H18O6

Molecular Weight

270.28 g/mol

IUPAC Name

3,6-dimethoxy-2-(2-methoxyethoxymethoxy)benzaldehyde

InChI

InChI=1S/C13H18O6/c1-15-6-7-18-9-19-13-10(8-14)11(16-2)4-5-12(13)17-3/h4-5,8H,6-7,9H2,1-3H3

InChI Key

OLZZJBXTHHSJMI-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=C(C=CC(=C1C=O)OC)OC

Origin of Product

United States

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